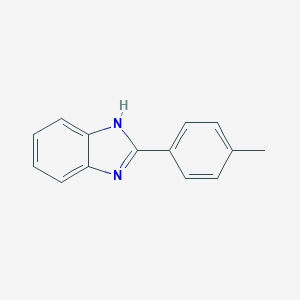

2-(4-methylphenyl)-1H-benzimidazole

Übersicht

Beschreibung

2-(4-Methylphenyl)-1H-benzimidazole (C₁₃H₁₂N₂) is a benzimidazole derivative characterized by a methyl group at the para position of the phenyl ring attached to the benzimidazole core. It is synthesized via condensation reactions involving o-phenylenediamine and substituted aldehydes. A common method involves refluxing o-phenylenediamine with 4-methylbenzaldehyde in ethanol using ammonium acetate as a catalyst, yielding 40% after purification . Alternative approaches, such as using Na₂S₂O₅ in DMF or sodium hexafluoroaluminate (Na₃AlF₆) as a catalyst, achieve higher yields (up to 88%) for structurally similar benzimidazoles .

Key physicochemical properties include a melting point of 278°C, IR absorption bands for NH (3346 cm⁻¹), aromatic C-H (3024 cm⁻¹), and C=N (1575 cm⁻¹), and a molecular ion peak at m/z 209 (M⁺+H) in mass spectrometry . The compound exhibits anti-anxiety activity in preclinical studies, though it is less potent than hydroxyl- or nitro-substituted analogs .

Vorbereitungsmethoden

Classical Condensation of o-Phenylenediamine with 4-Methylbenzaldehyde

The most widely reported method involves the condensation of o-phenylenediamine with 4-methylbenzaldehyde under acidic or oxidative conditions.

Acid-Catalyzed Cyclization

In a representative procedure, o-phenylenediamine (1.0 mmol) and 4-methylbenzaldehyde (1.1 mmol) are refluxed in ethanol with ammonium acetate as a catalyst for 5 days, yielding 40% of the target compound . The reaction proceeds via Schiff base formation, followed by cyclization and aromatization.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | NH₄OAc |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Time | 5 days |

| Yield | 40% |

Oxidative Catalysis with NH₄Cl

Alternative protocols employ NH₄Cl (4 mmol) in chloroform at room temperature, achieving 88% yield within 4 hours . The chloride ion facilitates imine formation and subsequent cyclization.

Solvent-Free Approaches

Potassium Ferrocyanide [K₄Fe(CN)₆] Catalysis

Grinding o-phenylenediamine and 4-methylbenzaldehyde with K₄Fe(CN)₆ (10 mol%) under solvent-free conditions produces 2-(4-methylphenyl)-1H-benzimidazole in 90% yield within 2 minutes . This method minimizes waste and avoids toxic solvents.

Advantages:

-

No solvent required.

-

High atom economy (97%).

Erbium Triflate [Er(OTf)₃]-Mediated Synthesis

Er(OTf)₃ (10 mol%) in ethanol at 80°C achieves 94% yield in 2 minutes . The Lewis acid activates the aldehyde, accelerating imine formation.

Nanocatalysis and Green Chemistry

Fe₃O₄ Nanoparticles

Nano-Fe₃O₄ (5 mol%) under atmospheric oxygen oxidizes the intermediate Schiff base, yielding 93% product in 30 minutes . The catalyst is magnetically recoverable and reusable for 5 cycles without loss of activity.

ZnFe₂O₄ Ultrasound-Assisted Synthesis

Ultrasonic irradiation (40 kHz) with ZnFe₂O₄ reduces reaction time to 15 minutes, yielding 92% . The mechanical energy from ultrasound enhances mass transfer and reaction kinetics.

Comparative Analysis of Methods

Mechanistic Insights

The synthesis universally involves:

-

Schiff Base Formation : Reaction of the aldehyde’s carbonyl group with the amine.

-

Cyclization : Intramolecular attack by the second amine group.

-

Aromatization : Oxidation to form the benzimidazole ring, often facilitated by air or catalysts .

Industrial-Scale Considerations

Patented one-pot methods highlight scalability. For example, using FeCl₃/Al₂O₃ in DMF at ambient temperature achieves 88% yield in 30 minutes . This approach avoids column chromatography, favoring filtration and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-methylphenyl)-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzene ring can be replaced under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogenation using bromine in chloroform.

Major Products Formed:

Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of halogenated benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 2-(4-methylphenyl)-1H-benzimidazole derivatives as anticancer agents. These compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines. For instance, one study reported that a derivative of this compound exhibited strong antiproliferative activity against the MDA-MB-231 breast cancer cell line, with an IC50 value of 16.38 μM . The mechanism of action appears to involve the inhibition of dihydrofolate reductase, a key enzyme in nucleotide synthesis, which is crucial for DNA replication and cell division.

Antibacterial Properties

The antibacterial efficacy of this compound has been documented against several pathogenic bacteria. A study demonstrated that certain derivatives showed significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentration (MIC) values as low as 4 μg/mL . This suggests that these compounds could serve as potential alternatives to existing antibiotics, particularly in treating resistant bacterial infections.

Antifungal Activity

The antifungal properties of this compound have also been explored. Compounds derived from this structure have shown moderate antifungal activity against Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL . This activity is crucial given the rising incidence of fungal infections and the limited effectiveness of current antifungal agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Some derivatives have been reported to exhibit significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways . These findings suggest potential applications in treating inflammatory diseases.

Pharmacological Insights and Case Studies

A comprehensive review of benzimidazole derivatives indicated that modifications at various positions on the benzimidazole ring can enhance their pharmacological profiles. For example, compounds with alkyl substitutions at the N-1 position showed improved lipophilicity and bioactivity .

Case Study: Synthesis and Evaluation

- Compound : N-alkylated derivatives of this compound

- Synthesis Method : Compounds were synthesized using standard organic synthesis techniques, characterized by NMR and mass spectrometry.

- Biological Evaluation : In vitro assays were conducted to assess antiproliferative activity against cancer cell lines and antibacterial efficacy against various pathogens.

Wirkmechanismus

The mechanism of action of 2-(4-methylphenyl)-1H-benzimidazole involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression.

DNA Interaction: It can intercalate with DNA, disrupting the replication process and leading to cell death in cancer cells.

Pathway Modulation: The compound affects pathways involved in cell cycle regulation, apoptosis, and angiogenesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Benzimidazole Derivatives

Structural and Physicochemical Comparisons

The table below compares 2-(4-methylphenyl)-1H-benzimidazole with structurally related compounds:

Key Observations :

- Substituent Effects on Bioactivity : The 4-hydroxyphenyl analog exhibits superior anti-anxiety activity compared to the 4-methylphenyl derivative, likely due to increased hydrogen-bonding capacity with biological targets . Nitro groups (e.g., 6-nitro substitution) further enhance activity, suggesting electron-withdrawing groups improve receptor binding .

- Synthetic Efficiency : Brominated derivatives achieve higher yields (88%) than methylated analogs, possibly due to the bromine atom’s electron-withdrawing nature stabilizing intermediates .

- Thermal Stability : The 4-methylphenyl derivative has a higher melting point (278°C) than hydroxylated analogs, reflecting stronger van der Waals interactions in crystalline structures .

Pharmacological Comparisons

- Anti-Anxiety Activity: In Wistar rat models, this compound (ZE) showed moderate activity (40–60% efficacy vs. diazepam), while 4-(6-methyl-1H-benzimidazol-2-yl)phenol (ZH) demonstrated 80–90% efficacy due to its hydroxyl group enhancing solubility and target engagement .

- Antimicrobial and Antitumor Activity : Brominated analogs (e.g., 2-(4-bromophenyl)-1H-benzimidazole) display broad-spectrum antibacterial activity, attributed to halogen-mediated membrane disruption .

Reactivity and Functionalization

- Nucleophilic Substitution : Unlike 2-(methylsulfanyl)-1H-benzimidazole, which undergoes rapid SN2 reactions, the 4-methylphenyl derivative shows slower reactivity due to steric hindrance from the methyl group .

- Metal Coordination: Hydroxyphenyl-substituted benzimidazoles (e.g., 2-(2-hydroxyphenyl)-1H-benzimidazole) form stable copper(II) complexes for NO sensing, whereas methylphenyl derivatives lack such coordination sites .

Biologische Aktivität

2-(4-methylphenyl)-1H-benzimidazole is a member of the benzimidazole family, characterized by a fused benzene and imidazole ring structure. This compound has garnered attention for its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The unique structural properties of this compound make it a promising candidate for various pharmacological applications.

Synthesis

The synthesis of this compound typically involves the condensation reaction between o-phenylenediamine and 4-methylbenzaldehyde. The general reaction can be represented as follows:

Various catalysts, such as ammonium halides or Lewis acids (e.g., aluminum chloride), can enhance the yield and efficiency of this reaction under mild conditions.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various strains. For instance, studies have shown that it has minimum inhibitory concentration (MIC) values against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus, which are crucial pathogens in clinical settings. The compound demonstrated MIC values of 8 µg/mL against Streptococcus faecalis and comparable efficacy to standard antibiotics like amikacin .

Antifungal Activity

In antifungal assays, this compound showed moderate activity against common fungal strains such as Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL for both strains . This suggests potential for therapeutic applications in treating fungal infections.

Anticancer Activity

Cytotoxicity studies have evaluated the effects of this compound on various human cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The compound exhibited significant antiproliferative activity, particularly against the MDA-MB-231 breast cancer cell line, with IC50 values indicating effective inhibition of cell growth .

Case Studies

Several studies have documented the biological activities of this compound. For example:

- Study on Anticancer Properties : A study published in the Global Journal of Science Frontier Research evaluated a series of benzimidazole derivatives, including this compound, for their cytotoxic effects against multiple cancer cell lines using the MTT assay. The results demonstrated significant cytotoxicity with IC50 values ranging from 20 to 100 µg/mL depending on the cell line tested .

- Antibacterial Screening : Another investigation assessed the antibacterial efficacy of various benzimidazole derivatives against gram-positive and gram-negative bacteria. The findings indicated that this compound showed promising activity comparable to standard antibiotics at varying concentrations .

Comparative Analysis

The following table summarizes the biological activities of selected benzimidazole derivatives compared to this compound:

| Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) | Anticancer Activity (IC50 µg/mL) |

|---|---|---|---|

| This compound | 8 (S. aureus) | 64 (C. albicans) | 20-100 (various lines) |

| 2-Phenyl-1H-benzimidazole | >100 | >100 | >100 |

| 2-(3-nitrophenyl)-1H-benzimidazole | 16 (E. coli) | 32 (A. niger) | 50-150 |

| 2-(4-fluorophenyl)-1H-benzimidazole | 32 (S. aureus) | >100 | 30-80 |

This table illustrates the superior activity of this compound compared to other derivatives in several assays.

Q & A

Q. Basic: What methodologies are recommended for optimizing the synthesis of 2-(4-methylphenyl)-1H-benzimidazole derivatives to improve yield and reduce environmental impact?

Traditional synthesis via condensation of o-phenylenediamine with carbonyl compounds often suffers from low yields, harsh conditions (e.g., strong acids), and poor atom economy . Green approaches include:

- Nanoparticle catalysis : Transition-metal oxides (e.g., ZnO, TiO₂) enhance reaction efficiency due to high surface area and recyclability, reducing waste .

- Microwave/ultrasound-assisted synthesis : Accelerates reaction kinetics, lowering energy consumption and reaction time .

- Solvent-free conditions : Eliminates toxic solvents, improving sustainability .

Example: A 2023 study achieved >85% yield using CuO nanoparticles under mild conditions (80°C, 2 hours) compared to <60% yield with conventional methods .

Q. Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

- X-ray crystallography : Resolves molecular geometry, hydrogen bonding (e.g., C-H···N), and π-π stacking interactions. For example, MBMPBI exhibits planar benzimidazole cores with dimerization via C-H···N bonds .

- FT-IR/Raman spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹) and vibrational modes .

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., methylphenyl group integration at δ 2.3–2.5 ppm) .

- UV-Vis and HOMO-LUMO analysis : Predicts electronic properties and charge-transfer behavior .

Q. Basic: How are pharmacological activities of this compound derivatives systematically screened?

- In vitro assays : Anti-inflammatory activity via COX-2 inhibition testing (e.g., compounds A2, A4 showed 70–80% inhibition at 50 µM) .

- SAR studies : Modifying the 2-position substituent (e.g., methylphenyl) influences bioactivity. For antimicrobials, electron-withdrawing groups enhance potency .

- Docking studies : Predict binding affinity to targets like Hedgehog signaling proteins (e.g., SANT-2 derivatives) .

Q. Advanced: How can researchers resolve contradictions in pharmacological data across studies?

Discrepancies may arise from:

- Structural variability : Minor substituent changes (e.g., para-methyl vs. ortho-methyl) alter bioavailability .

- Assay conditions : Varying pH or solvent polarity affects protonation states and activity .

- Target specificity : Derivatives may act on multiple pathways (e.g., Hedgehog signaling vs. COX-2), requiring isoform-specific assays .

Method: Use orthogonal assays (e.g., ELISA, Western blot) and computational docking to validate target engagement .

Q. Advanced: What computational strategies predict the physicochemical behavior of this compound derivatives?

- QSRR models : Correlate HPLC retention times with descriptors like polar surface area and logP to predict solubility .

- DFT calculations : Analyze HOMO-LUMO gaps (e.g., 4.2–4.8 eV) to assess redox stability and charge transfer .

- Molecular dynamics : Simulate interactions with biological membranes to optimize pharmacokinetics .

Q. Advanced: How can supramolecular assembly of benzimidazole derivatives be leveraged for non-therapeutic applications?

- Sensing : Stacked π-systems enable fluorescence quenching for metal ion detection .

- Energy storage : Proton-conductive networks in fuel cells via hydrogen-bonded frameworks .

- Nanostructures : Cubosomes loaded with 1-benzyl derivatives enhance topical drug delivery (e.g., burn wound cubogels) .

Q. Advanced: Why do structure-activity relationships (SAR) for benzimidazoles vary across antimicrobial, anti-inflammatory, and anticancer studies?

- Target specificity : Antimicrobial activity depends on membrane disruption (hydrophobic substituents), while anti-inflammatory action requires COX-2 binding (bulky groups) .

- Electron density : Electron-rich derivatives (e.g., nitro groups) enhance anticancer activity via DNA intercalation, but reduce solubility .

Data conflict example: A 2021 study found 4-methylphenyl derivatives effective against E. coli but inactive in murine inflammation models, highlighting target divergence .

Q. Advanced: What validation protocols ensure reliability in analytical methods for quantifying benzimidazole derivatives?

- ICH guidelines : Validate UV/spectrophotometric methods for linearity (R² > 0.995), precision (%RSD < 2%), and LOD/LOQ .

- Cross-validation : Compare HPLC-UV with LC-MS for accuracy in complex matrices .

- Forced degradation : Expose compounds to heat/light/humidity to assess stability and degradation pathways .

Q. Advanced: How does thermal stability of this compound derivatives impact formulation design?

- TGA/DSC : Methylphenyl-substituted derivatives show decomposition >250°C, suitable for high-temperature processing .

- Degradation products : Heating above 300°C may yield toxic aniline derivatives, requiring stabilizers in drug formulations .

Q. Advanced: Can synergistic effects enhance the therapeutic profile of benzimidazole derivatives in combination therapies?

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSWQFYMPODDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352407 | |

| Record name | 2-p-Tolyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-03-6 | |

| Record name | 2-p-Tolyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.